molecular formula C5H4BClFNO2 B11913334 (2-Chloro-6-fluoropyridin-3-yl)boronic acid

(2-Chloro-6-fluoropyridin-3-yl)boronic acid

Cat. No.: B11913334
M. Wt: 175.35 g/mol
InChI Key: YNJQYYKXBONEOY-UHFFFAOYSA-N
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Description

(2-Chloro-6-fluoropyridin-3-yl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly valuable due to its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-6-fluoropyridin-3-yl)boronic acid typically involves the reaction of 2,6-difluoropyridine with lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at -78°C. This is followed by the addition of trimethyl borate and subsequent warming to room temperature . The reaction conditions are carefully controlled to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-6-fluoropyridin-3-yl)boronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions

    Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), aryl or vinyl halides.

    Conditions: Typically carried out in an inert atmosphere (e.g., nitrogen or argon) at temperatures ranging from room temperature to 100°C.

Major Products

The major products of these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

(2-Chloro-6-fluoropyridin-3-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Chloro-6-fluoropyridin-3-yl)boronic acid in Suzuki-Miyaura cross-coupling reactions involves several key steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Chloro-6-fluoropyridin-3-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in cross-coupling reactions. This makes it particularly valuable for the synthesis of complex molecules that require precise control over the substitution pattern .

Properties

Molecular Formula

C5H4BClFNO2

Molecular Weight

175.35 g/mol

IUPAC Name

(2-chloro-6-fluoropyridin-3-yl)boronic acid

InChI

InChI=1S/C5H4BClFNO2/c7-5-3(6(10)11)1-2-4(8)9-5/h1-2,10-11H

InChI Key

YNJQYYKXBONEOY-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(N=C(C=C1)F)Cl)(O)O

Origin of Product

United States

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